

# 2-Amino-3,5-dimethylbenzoic acid basic properties

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## Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

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An In-depth Technical Guide to **2-Amino-3,5-dimethylbenzoic Acid**: Core Properties and Applications

## Introduction

**2-Amino-3,5-dimethylbenzoic acid**, also known by its synonym 3,5-Dimethylantranilic Acid, is a polysubstituted aromatic compound with the chemical formula  $C_9H_{11}NO_2$ .<sup>[1][2]</sup> It serves as a crucial and versatile intermediate in the synthesis of a variety of more complex organic molecules.<sup>[1]</sup> Its stable, high-purity nature makes it a valuable building block in both industrial and research laboratory settings, particularly in the development of pharmaceuticals and dyes.<sup>[1]</sup> This guide provides a comprehensive overview of its fundamental properties, reactivity, applications, and essential experimental protocols for its handling and characterization.

## Physicochemical and Spectroscopic Properties

The core characteristics of **2-Amino-3,5-dimethylbenzoic acid** are summarized below. These properties are fundamental for its application in chemical synthesis, dictating reaction conditions, solvent selection, and purification methods.

## Core Properties Summary

Property	Value	Source(s)
CAS Number	14438-32-5	[1][2][3]
Molecular Formula	C9H11NO2	[1][2]
Molecular Weight	165.19 g/mol	[4][5]
Appearance	White to off-white, cream, or brown crystalline powder	[1][2][3]
Melting Point	194-196 °C	[1][3]
Boiling Point	322 °C	[1]
Solubility	Slightly soluble in water; soluble in ethanol and organic solvents	[1]
Purity (Typical)	≥97.5% (HPLC)	[2]
IUPAC Name	2-amino-3,5-dimethylbenzoic acid	[2]
InChI Key	GIMYRAQQQBFFFJ-UHFFFAOYSA-N	[2][5][6]

## Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **2-Amino-3,5-dimethylbenzoic acid**. Standard spectral data are available from various chemical databases.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are principal tools for structural elucidation. The <sup>1</sup>H NMR spectrum provides information on the aromatic and methyl protons, while the <sup>13</sup>C NMR reveals the chemical environment of each carbon atom in the molecule.[5][6]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Characteristic vibrational frequencies include N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and a broad O-H stretch also from the carboxylic acid.[6]

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The exact mass is 165.078979 g/mol .<sup>[5][7]</sup> Electron ionization mass spectra are available for fragmentation pattern analysis.<sup>[6][8]</sup>
- **Raman Spectroscopy:** Raman spectral data is also available and complements IR spectroscopy for vibrational analysis of the molecular structure.<sup>[7]</sup>

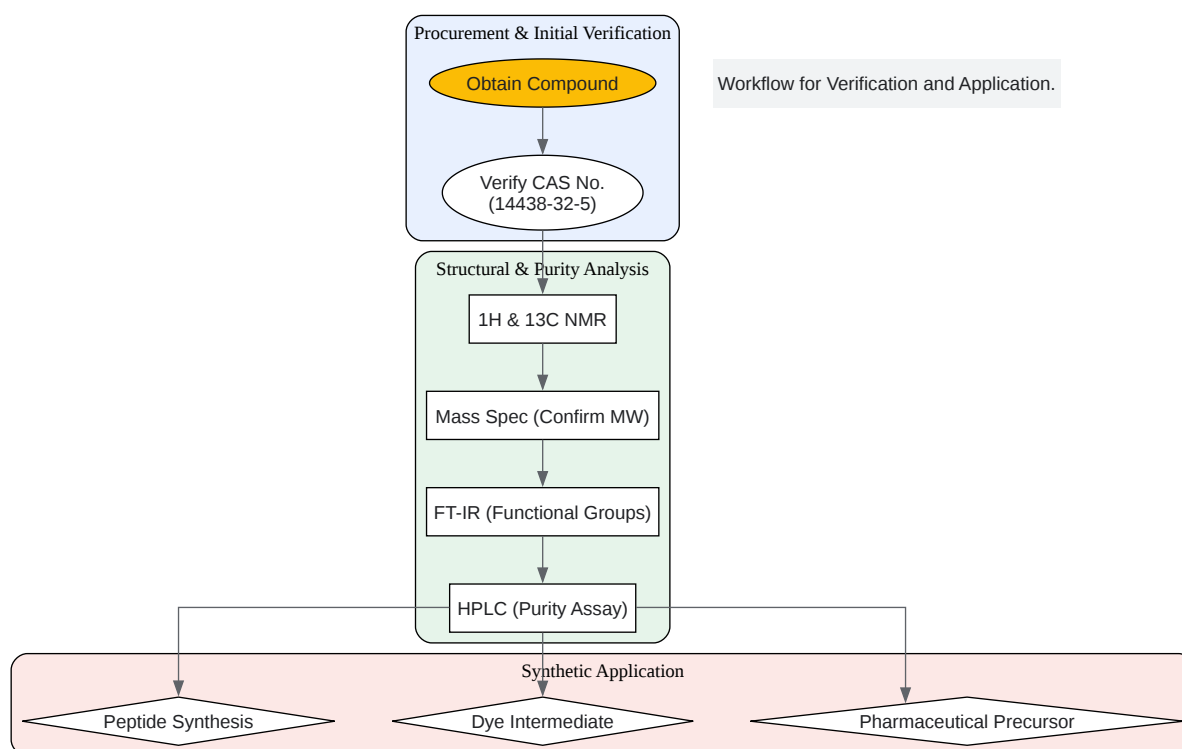
## Chemical Reactivity and Synthesis

### Core Reactivity

**2-Amino-3,5-dimethylbenzoic acid**'s reactivity is governed by its three functional groups: the aromatic ring, the amino group, and the carboxylic acid.

- **Amino Group:** The nucleophilic amino group can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
- **Carboxylic Acid Group:** The carboxyl group can be converted to esters, amides, or acid chlorides, and can participate in decarboxylation reactions under certain conditions.
- **Combined Functionality:** The ortho-relationship of the amino and carboxyl groups allows for specific cyclization reactions. This structure is characteristic of an anthranilic acid derivative, which are well-known precursors for generating benzynes, highly reactive intermediates in organic synthesis. Its bifunctional nature makes it a valuable component in peptide synthesis.<sup>[3]</sup>

The diagram below illustrates the logical workflow for the characterization and use of this compound in a research setting.



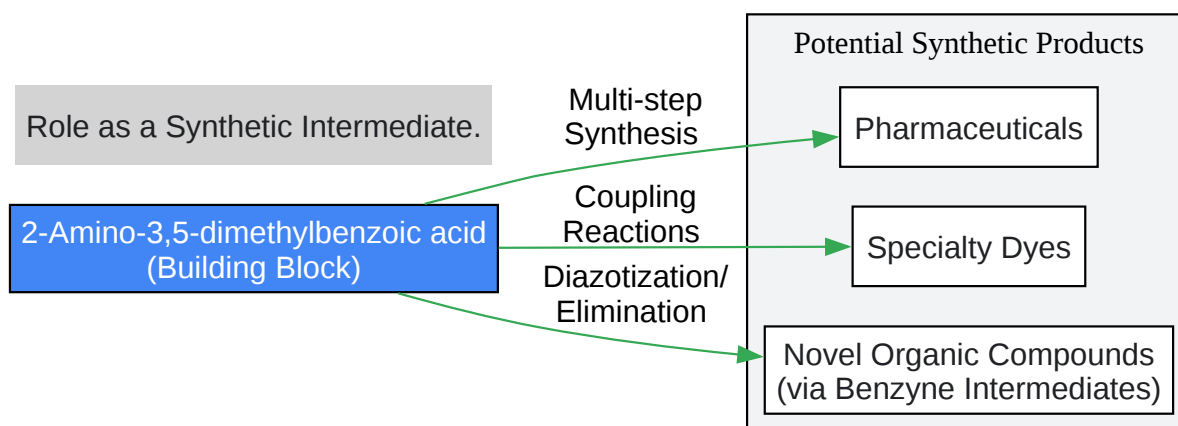
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Caption: Workflow for Verification and Application.

## Role in Synthesis

**2-Amino-3,5-dimethylbenzoic acid** is primarily used as an intermediate.<sup>[1]</sup> For example, related structures like 2-amino-3-methylbenzoic acid are starting materials for more complex molecules, such as insecticides, through multi-step processes involving reactions like bromination and cyanation.<sup>[9][10][11]</sup> This highlights the utility of the aminobenzoic acid scaffold in building agrochemical and pharmaceutical products.

The following diagram illustrates its position as a key building block in organic synthesis.



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Caption: Role as a Synthetic Intermediate.

## Applications

The utility of **2-Amino-3,5-dimethylbenzoic acid** stems from its stable and reactive nature.

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the production of various pharmaceutical compounds.<sup>[1]</sup> The anthranilic acid moiety is a common feature in many biologically active molecules.
- **Dye Manufacturing:** This compound is also utilized as an intermediate in the synthesis of dyes.<sup>[1]</sup>

- **Research and Development:** In a laboratory context, it is used for developing new organic molecules and is specifically suited for applications requiring a stable, high-purity intermediate.<sup>[1]</sup> It is also used in peptide chemistry as an unnatural aromatic amino acid derivative.

## Safety, Handling, and Storage

### Toxicology and Hazards

While some sources describe the compound as having low toxicity and not being classified as hazardous<sup>[1]</sup>, other safety labels indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.<sup>[12]</sup> It is prudent to treat it as a potentially hazardous substance. Good hygiene practices should always be followed, minimizing exposure and using suitable gloves in an occupational setting.

### Storage and Stability

To ensure product integrity and a long shelf life (up to 24 months), **2-Amino-3,5-dimethylbenzoic acid** should be stored in a cool, dry, well-ventilated area.<sup>[1]</sup> It should be kept away from incompatible materials such as strong oxidizing agents.<sup>[1]</sup> The compound is stable under normal conditions.<sup>[1]</sup>

## Experimental Protocols

The following are generalized, self-validating protocols for the analysis and purification of **2-Amino-3,5-dimethylbenzoic acid**, based on standard laboratory procedures for similar aromatic carboxylic acids.

### Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of a sample.

- **Preparation of Standard Solution:** Accurately weigh approximately 10 mg of **2-Amino-3,5-dimethylbenzoic acid** reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask. Sonicate to dissolve if necessary.

- Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at a suitable wavelength (determined by UV scan).
  - Injection Volume: 10  $\mu$ L.
- Analysis: Inject the standard solution to establish retention time and peak area. Inject the sample solution.
- Validation and Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system is validated if the standard peak is sharp and reproducible.

## Protocol 2: Purification by Recrystallization

This protocol is a standard method for purifying the solid compound. The choice of solvent is critical and may require preliminary solubility tests.

- Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, acetic acid, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often effective for aminobenzoic acids.
- Dissolution: Place the crude **2-Amino-3,5-dimethylbenzoic acid** in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the

charcoal.

- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.
- Validation: The purity of the recrystallized product should be confirmed by measuring its melting point (which should be sharp and match the literature value) and by re-analyzing via HPLC (Protocol 1).

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